![molecular formula C20H23N3O4 B4068613 4-(1-azepanyl)-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4068613.png)
4-(1-azepanyl)-N-(3-methoxyphenyl)-3-nitrobenzamide
Übersicht
Beschreibung
4-(1-azepanyl)-N-(3-methoxyphenyl)-3-nitrobenzamide, also known as AZA197, is a small molecule inhibitor that has been researched for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has a molecular weight of 356.4 g/mol. In
Wirkmechanismus
4-(1-azepanyl)-N-(3-methoxyphenyl)-3-nitrobenzamide inhibits the activity of PARP by binding to the catalytic domain of the enzyme. This prevents PARP from repairing DNA damage, leading to the accumulation of DNA damage and eventually cell death. In addition, PARP inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
4-(1-azepanyl)-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of PARP, leading to the accumulation of DNA damage. Physiologically, it has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(1-azepanyl)-N-(3-methoxyphenyl)-3-nitrobenzamide is its specificity for PARP, which reduces the likelihood of off-target effects. However, one limitation is its relatively low yield in the synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-(1-azepanyl)-N-(3-methoxyphenyl)-3-nitrobenzamide. One direction is to explore its potential as a cancer therapy, either alone or in combination with other treatments. Another direction is to investigate its potential as a treatment for inflammatory diseases. Additionally, further research is needed to optimize the synthesis process and increase the yield of 4-(1-azepanyl)-N-(3-methoxyphenyl)-3-nitrobenzamide for research purposes.
Wissenschaftliche Forschungsanwendungen
4-(1-azepanyl)-N-(3-methoxyphenyl)-3-nitrobenzamide has been researched for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. Inhibition of PARP has been explored as a potential treatment strategy for cancer, as cancer cells are more dependent on PARP-mediated DNA repair than normal cells. 4-(1-azepanyl)-N-(3-methoxyphenyl)-3-nitrobenzamide has also been investigated for its potential to treat inflammatory diseases, as PARP has been shown to play a role in the regulation of inflammation.
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-N-(3-methoxyphenyl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-27-17-8-6-7-16(14-17)21-20(24)15-9-10-18(19(13-15)23(25)26)22-11-4-2-3-5-12-22/h6-10,13-14H,2-5,11-12H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHIARNIPVXOGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-yl)-N-(3-methoxyphenyl)-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.